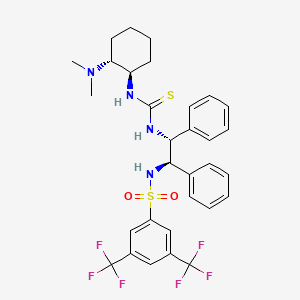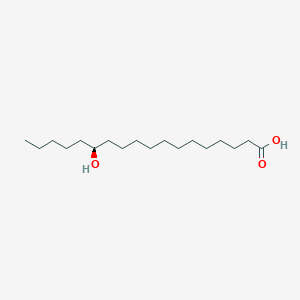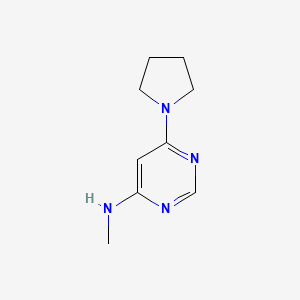
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 1208797-35-6 . It has a molecular weight of 276.24 and its IUPAC name is 2,2,2-trifluoroethyl 1,3-benzothiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact mass and monoisotopic mass of the compound are 322.03991139 g/mol . It has a topological polar surface area of 79.5 Ų .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Spectroscopy : A study investigated carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, focusing on benzothiazole derivatives. This research provided insights into the synthesis and structure of such compounds, including 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, using spectroscopic methods and X-ray diffraction (Iriepa et al., 2004).
Chemical Reactions and Catalysis
- Julia–Kocienski Approach : The Julia–Kocienski method, used for creating trifluoromethyl-substituted alkenes, includes reactions with 1,3-benzothiazol-2-yl 2,2,2-trifluoroethyl sulfones. This process has been evaluated for its efficiency in producing trifluoromethyl-substituted alkenes under various conditions (Ayeni, Mandal, & Zajc, 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Benzothiazole derivatives, including those related to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for steel in acidic environments. These studies provide valuable insights into the protective properties of such compounds against metal corrosion (Hu et al., 2016).
Biological and Pharmaceutical Applications
- Heterocyclic Compound Synthesis : The synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate, closely related to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, has been explored for its potential in biological and pharmaceutical applications. This research included detailed characterization using various spectroscopic techniques and quantum chemical calculations (Kant, Maiti, & Agarwal, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVLABBSSEIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)







